Cas no 321968-24-5 (N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide)

N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide is a specialized quinazoline derivative incorporating an adamantane moiety, offering unique structural and functional properties. The bromo-substituted quinazoline core enhances reactivity for further derivatization, while the adamantane group contributes to increased lipophilicity and potential bioactivity. This compound is of interest in medicinal chemistry research, particularly for its potential as a kinase inhibitor or in targeted drug design due to its rigid, three-dimensional structure. Its well-defined synthetic pathway allows for high purity and reproducibility, making it suitable for exploratory studies in pharmaceutical development and biochemical applications. The hybrid structure combines the stability of adamantane with the versatility of quinazoline scaffolds.
N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide structure
321968-24-5 structure
商品名:N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide
CAS番号:321968-24-5
MF:C25H25BrN4O
メガワット:477.396204710007
CID:5801373
PubChem ID:3720442

N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide 化学的及び物理的性質

名前と識別子

    • (1R,3R,5S)-N-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide
    • Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 2-(6-bromo-4-phenyl-2-quinazolinyl)hydrazide
    • (1R,3R,5S)-N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide
    • F0016-1087
    • 321968-24-5
    • AKOS024574162
    • N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide
    • インチ: 1S/C25H25BrN4O/c26-19-6-7-21-20(11-19)22(18-4-2-1-3-5-18)28-24(27-21)30-29-23(31)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-7,11,15-17H,8-10,12-14H2,(H,29,31)(H,27,28,30)
    • InChIKey: CRUZRFRCDPDLBZ-UHFFFAOYSA-N
    • ほほえんだ: C12(C(NNC3=NC(C4=CC=CC=C4)=C4C(=N3)C=CC(Br)=C4)=O)CC3CC(CC(C3)C1)C2

計算された属性

  • せいみつぶんしりょう: 476.12117g/mol
  • どういたいしつりょう: 476.12117g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 31
  • 回転可能化学結合数: 4
  • 複雑さ: 639
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 6.4

N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0016-1087-10μmol
N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide
321968-24-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0016-1087-2mg
N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide
321968-24-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0016-1087-50mg
N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide
321968-24-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0016-1087-20μmol
N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide
321968-24-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0016-1087-30mg
N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide
321968-24-5 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0016-1087-10mg
N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide
321968-24-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0016-1087-3mg
N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide
321968-24-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0016-1087-15mg
N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide
321968-24-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0016-1087-1mg
N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide
321968-24-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0016-1087-25mg
N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide
321968-24-5 90%+
25mg
$109.0 2023-05-17

N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide 関連文献

N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazideに関する追加情報

N'-(6-Bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide: A Comprehensive Overview

N'-(6-Bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide, identified by the CAS number 321968-24-5, is a complex organic compound with significant potential in various scientific and industrial applications. This compound, characterized by its unique structural features, has garnered attention in recent years due to its intriguing properties and promising applications in fields such as drug discovery, materials science, and chemical synthesis.

The molecular structure of N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide is a fascinating combination of a quinazoline ring system and an adamantane moiety. The quinazoline ring, a heterocyclic aromatic structure, is known for its stability and versatility in chemical reactions. The presence of a bromine atom at the 6-position and a phenyl group at the 4-position further enhances the compound's reactivity and selectivity. The adamantane group, on the other hand, contributes rigidity and hydrophobicity to the molecule, making it an interesting candidate for various applications.

Recent studies have highlighted the potential of this compound in drug design. Its unique combination of structural features makes it an ideal candidate for targeting specific biological pathways. For instance, researchers have explored its ability to inhibit certain enzymes involved in cancer progression. The bromine atom at the 6-position plays a crucial role in modulating the compound's pharmacokinetic properties, while the phenyl group enhances its solubility and bioavailability.

In addition to its biological applications, N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide has shown promise in materials science. Its rigid structure and hydrophobic nature make it a potential candidate for use in polymer synthesis or as a building block for advanced materials. Recent research has focused on its ability to form self-assembled monolayers, which could have applications in nanotechnology and surface chemistry.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the quinazoline ring system, bromination at the 6-position, and subsequent coupling with the adamantane moiety. Researchers have optimized these steps to improve yield and purity, making large-scale production feasible.

From an environmental perspective, the compound's stability and biodegradability are critical considerations. Initial studies suggest that it exhibits moderate biodegradability under aerobic conditions, which aligns with current sustainability trends in chemical manufacturing. However, further research is needed to fully understand its environmental impact and develop eco-friendly production methods.

In conclusion, N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide (CAS No: 321968-24-5) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structural features, combined with recent advancements in synthesis and application studies, position it as a valuable asset in both academic research and industrial development. As ongoing research continues to uncover new possibilities for this compound, its role in shaping future innovations is likely to grow significantly.

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